5-(3-Methylphenoxy)pentanal
Description
5-(3-Methylphenoxy)pentanal is an aliphatic aldehyde derivative featuring a pentanal backbone substituted with a 3-methylphenoxy group at the fifth carbon. This compound belongs to the family of aryloxy aldehydes, which are characterized by their ether-linked aromatic moieties and reactive aldehyde groups. The aldehyde group enables participation in condensation, oxidation, and nucleophilic addition reactions, making it a versatile precursor for further functionalization.
Properties
IUPAC Name |
5-(3-methylphenoxy)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11-6-5-7-12(10-11)14-9-4-2-3-8-13/h5-8,10H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCMGCXAYLLGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenoxy)pentanal involves several steps, typically starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include condensation reactions, nucleophilic substitutions, and other organic transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This often involves the use of large reactors and continuous flow systems to optimize the efficiency of the synthesis process. The industrial methods focus on maximizing yield while minimizing waste and energy consumption. Advanced techniques such as automated process control and real-time monitoring are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenoxy)pentanal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metals like palladium or platinum to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(3-Methylphenoxy)pentanal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development or as a diagnostic tool.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 5-(3-Methylphenoxy)pentanal exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effect. Detailed studies on the molecular interactions and pathways involved are crucial for understanding its full potential.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 5-(3-methylphenoxy)pentanal and their distinguishing features are summarized below:
Key Observations :
- Synthetic Routes : Analogous compounds like 5-[(4-methoxyphenyl)methoxy]pentanal are synthesized via stepwise protection/deprotection strategies using 1,5-pentanediol and aryl halides, with reaction progress monitored by TLC (Rf = 0.15–0.6) .
- Functional Group Impact: Carboxylic acid derivatives (e.g., 5-(3-chlorophenoxy)pentanoic acid) exhibit higher polarity and lower volatility compared to aldehydes, making them suitable for aqueous-phase reactions .
Physicochemical Properties
Comparative physicochemical data for selected analogs:
Notes:
- The aryloxy group in this compound reduces volatility compared to unsubstituted pentanal, aligning with trends observed in halogenated analogs .
- Aldehydes like pentanal are highly reactive but prone to oxidation; steric hindrance from the 3-methylphenoxy group may stabilize this compound against degradation .
Environmental and Toxicological Profiles
While direct data on this compound are unavailable, insights can be drawn from related compounds:
- Biodegradability : Linear aldehydes like pentanal are readily biodegradable (half-life < 14 hours in air) , but aryloxy derivatives may persist longer due to reduced microbial accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
